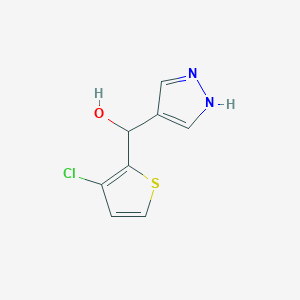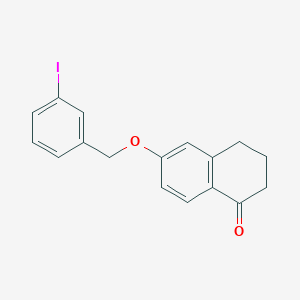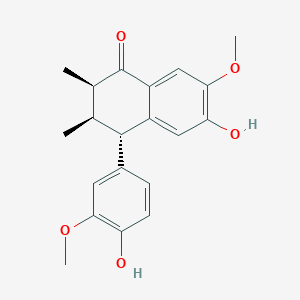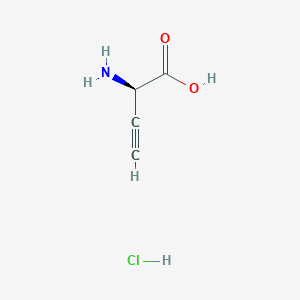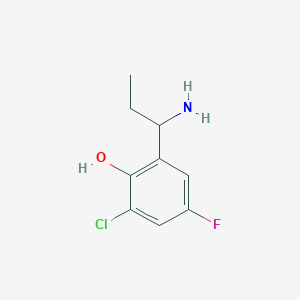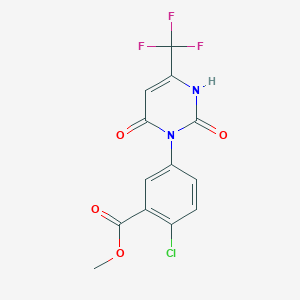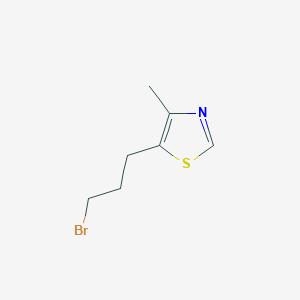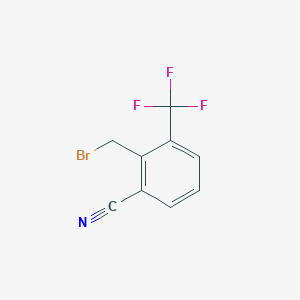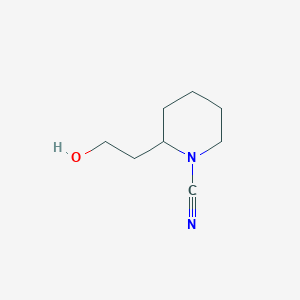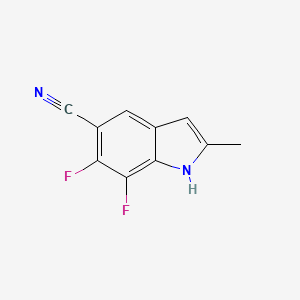
6,7-Difluoro-2-methyl-1H-indole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Difluoro-2-methyl-1H-indole-5-carbonitrile is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of two fluorine atoms at the 6th and 7th positions, a methyl group at the 2nd position, and a carbonitrile group at the 5th position on the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-2-methyl-1H-indole-5-carbonitrile typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific reaction conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. This often includes the use of advanced catalysts and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-2-methyl-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 5.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce amines .
Scientific Research Applications
6,7-Difluoro-2-methyl-1H-indole-5-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6,7-Difluoro-2-methyl-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
6,7-Difluoro-1H-indole-5-carbonitrile: Similar structure but lacks the methyl group at the 2nd position.
5,7-Difluoro-1H-indole: Similar structure but lacks the carbonitrile group.
Uniqueness
6,7-Difluoro-2-methyl-1H-indole-5-carbonitrile is unique due to the presence of both fluorine atoms and the carbonitrile group, which can significantly influence its chemical reactivity and biological activity. The methyl group at the 2nd position also adds to its distinct properties compared to other indole derivatives .
Properties
Molecular Formula |
C10H6F2N2 |
|---|---|
Molecular Weight |
192.16 g/mol |
IUPAC Name |
6,7-difluoro-2-methyl-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C10H6F2N2/c1-5-2-6-3-7(4-13)8(11)9(12)10(6)14-5/h2-3,14H,1H3 |
InChI Key |
DVLGSHQPFVBKKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(C(=C2N1)F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


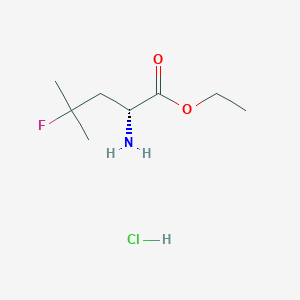
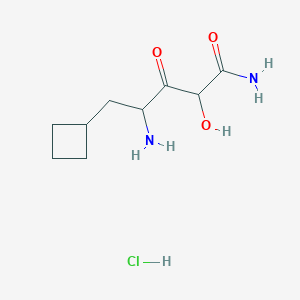
![6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13090670.png)

